molecular formula C14H16O2 B12619374 (4S,5R)-5-(Benzyloxy)-4-methylhex-2-ynal CAS No. 919114-45-7

(4S,5R)-5-(Benzyloxy)-4-methylhex-2-ynal

Katalognummer: B12619374
CAS-Nummer: 919114-45-7
Molekulargewicht: 216.27 g/mol
InChI-Schlüssel: YEFGZYTYLWXFEP-QWHCGFSZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4S,5R)-5-(Benzyloxy)-4-methylhex-2-ynal is an organic compound with a unique structure that includes a benzyloxy group, a methyl group, and an alkyne functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-5-(Benzyloxy)-4-methylhex-2-ynal typically involves enantioselective reactions to ensure the correct stereochemistry. One common method involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts such as 9-epiquininurea . This method is performed at room temperature and yields the desired product with high stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(4S,5R)-5-(Benzyloxy)-4-methylhex-2-ynal can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are used for hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(4S,5R)-5-(Benzyloxy)-4-methylhex-2-ynal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of (4S,5R)-5-(Benzyloxy)-4-methylhex-2-ynal involves its interaction with specific molecular targets. The alkyne group can participate in cycloaddition reactions, while the benzyloxy group can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4S,5R)-5-(Benzyloxy)-4-methylhex-2-ynal: Unique due to its specific stereochemistry and functional groups.

    (4S,5R)-5-(Benzyloxy)-4-methylhex-2-enal: Similar structure but with an alkene instead of an alkyne.

    (4S,5R)-5-(Benzyloxy)-4-methylhex-2-ynol: Similar structure but with an alcohol group instead of an aldehyde.

Eigenschaften

CAS-Nummer

919114-45-7

Molekularformel

C14H16O2

Molekulargewicht

216.27 g/mol

IUPAC-Name

(4S,5R)-4-methyl-5-phenylmethoxyhex-2-ynal

InChI

InChI=1S/C14H16O2/c1-12(7-6-10-15)13(2)16-11-14-8-4-3-5-9-14/h3-5,8-10,12-13H,11H2,1-2H3/t12-,13+/m0/s1

InChI-Schlüssel

YEFGZYTYLWXFEP-QWHCGFSZSA-N

Isomerische SMILES

C[C@@H](C#CC=O)[C@@H](C)OCC1=CC=CC=C1

Kanonische SMILES

CC(C#CC=O)C(C)OCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.